4-Oxo-L-isoleucine
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Overview
Description
4-Oxo-L-isoleucine is a derivative of the essential amino acid L-isoleucine It is characterized by the presence of a keto group at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-L-isoleucine can be achieved through several methods. One common approach involves the oxidation of L-isoleucine using specific oxidizing agents. For instance, the use of L-isoleucine dioxygenase, an enzyme isolated from Bacillus thuringiensis, has been shown to effectively convert L-isoleucine to this compound .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes. These methods utilize genetically engineered microorganisms that express the necessary enzymes to convert L-isoleucine to this compound. This approach is advantageous due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-L-isoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: The oxidation of this compound can be carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Oxo-L-isoleucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of 4-Oxo-L-isoleucine involves its interaction with specific molecular targets and pathways. It is known to participate in metabolic processes, where it can act as a substrate for enzymes involved in amino acid metabolism. The exact pathways and molecular targets are still under investigation, but it is believed to influence glucose metabolism and insulin signaling .
Comparison with Similar Compounds
L-isoleucine: An essential amino acid involved in protein synthesis and energy production.
L-leucine: Another branched-chain amino acid that plays a crucial role in muscle protein synthesis.
L-valine: A branched-chain amino acid important for muscle metabolism and tissue repair.
Uniqueness: What sets 4-Oxo-L-isoleucine apart is its keto group at the fourth carbon position, which imparts unique chemical reactivity and potential biological activities not observed in its parent amino acid, L-isoleucine .
Properties
CAS No. |
64516-38-7 |
---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-methyl-4-oxopentanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-3(4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10)/t3-,5-/m0/s1 |
InChI Key |
MMBIRKOXPSBOTN-UCORVYFPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)C(=O)C |
Canonical SMILES |
CC(C(C(=O)O)N)C(=O)C |
Origin of Product |
United States |
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